![molecular formula C18H20N6O2 B2880995 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea CAS No. 1396847-10-1](/img/structure/B2880995.png)
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea
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Description
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Hydrogel Formation and Rheological Properties
Urea derivatives are known to form hydrogels in specific conditions, showing that the rheology and morphology of these gels can be tuned by varying the anionic components. This property is significant for applications in drug delivery systems and the creation of smart materials (Lloyd & Steed, 2011).
Chemical Synthesis and Transformations
Reactions involving urea derivatives have been explored for synthesizing various organic compounds, indicating the role of urea structures in facilitating complex chemical transformations. Such reactions are foundational in developing pharmaceuticals and other organic materials (Papadopoulos, 1984).
Interaction with Fluoride Ions
The interaction of urea derivatives with fluoride ions through hydrogen bonding showcases the potential for developing sensors or materials capable of specific ion detection, highlighting the importance of such compounds in analytical chemistry (Boiocchi et al., 2004).
Catalysis and Enzyme Inhibition
Urea derivatives play a role in catalysis and enzyme inhibition, contributing to the development of new therapeutic agents and understanding biological processes. This application is crucial in medicinal chemistry for designing drugs with targeted enzyme inhibition properties (Mustafa, Perveen, & Khan, 2014).
Anticancer and Antimicrobial Activities
The synthesis and evaluation of urea derivatives for anticancer and antimicrobial activities demonstrate their potential as bioactive compounds. These findings are integral to the pharmaceutical industry's efforts in discovering new treatments for various diseases (Shankar et al., 2017).
properties
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23-18(26)24(22-21-23)16-11-9-15(10-12-16)20-17(25)19-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRSNNEZLLDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea |
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